REACTION_CXSMILES
|
[O-][CH2:2]C.[Na+].[Na].[CH:6]1[C:19]2[CH:18]([C:20]([OH:22])=[O:21])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.CI>O.C(O)C>[CH3:2][O:21][C:20]([CH:18]1[C:19]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[O:11][C:12]2[C:17]1=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:22] |f:0.1,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
21.75 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3C(C12)C(=O)O
|
Name
|
|
Quantity
|
126.73 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension is stirred for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solid is separated off
|
Type
|
WASH
|
Details
|
washed with 1500 mL of diethyl ether
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
WAIT
|
Details
|
to stand for 24 hours at ambient temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1C2=CC=CC=C2OC=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |